molecular formula C21H27NO6 B264438 N-{2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}leucine

N-{2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}leucine

Cat. No.: B264438
M. Wt: 389.4 g/mol
InChI Key: CDKWACSMHPTBAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}leucine, commonly known as TAK-242, is a small molecule inhibitor that has been widely studied for its potential therapeutic applications. It was first synthesized in 2004 by researchers at Takeda Pharmaceutical Company Limited, and since then, its properties and mechanisms of action have been extensively investigated.

Mechanism of Action

TLR4 is a transmembrane receptor that recognizes various pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs). Upon activation, TLR4 triggers a signaling cascade that leads to the production of pro-inflammatory cytokines and chemokines. TAK-242 binds to an intracellular domain of TLR4 and prevents the recruitment of adaptor proteins, thereby blocking downstream signaling.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory effects, TAK-242 has been shown to have other biochemical and physiological effects. It has been reported to inhibit the growth and proliferation of cancer cells, possibly through its effects on TLR4 signaling. TAK-242 has also been shown to reduce oxidative stress and improve mitochondrial function in animal models of sepsis.

Advantages and Limitations for Lab Experiments

One of the main advantages of TAK-242 is its selectivity for TLR4, which allows for specific targeting of this receptor without affecting other pathways. However, TAK-242 has also been shown to have off-target effects on other receptors and enzymes, which can complicate interpretation of experimental results. Another limitation is the relatively low solubility of TAK-242, which can make it difficult to use in certain experimental systems.

Future Directions

There are several potential future directions for research on TAK-242. One area of interest is the development of more potent and selective TLR4 inhibitors based on the structure of TAK-242. Another direction is the investigation of the effects of TAK-242 on other diseases and conditions, such as neuroinflammation and autoimmune disorders. Finally, further studies are needed to fully understand the molecular mechanisms underlying the effects of TAK-242 on TLR4 signaling and other pathways.

Synthesis Methods

The synthesis of TAK-242 involves several steps, starting with the reaction of 7-hydroxy-3,4,8-trimethylcoumarin with 2-bromo-1-(4-hydroxyphenyl)ethanone to form 2-(7-hydroxy-3,4,8-trimethylcoumarin-2-yl)propan-2-ol. This intermediate is then reacted with N,N-diisopropylethylamine and 2-chloro-1-(3-methoxypropyl)benzene to form the final product, TAK-242.

Scientific Research Applications

TAK-242 has been studied extensively for its potential therapeutic applications in various diseases, including sepsis, inflammatory bowel disease, and cancer. It is a selective inhibitor of Toll-like receptor 4 (TLR4), a key receptor involved in the innate immune response. By blocking TLR4 signaling, TAK-242 has been shown to reduce inflammation and improve outcomes in animal models of sepsis and other inflammatory diseases.

Properties

Molecular Formula

C21H27NO6

Molecular Weight

389.4 g/mol

IUPAC Name

4-methyl-2-[2-(3,4,8-trimethyl-2-oxochromen-7-yl)oxypropanoylamino]pentanoic acid

InChI

InChI=1S/C21H27NO6/c1-10(2)9-16(20(24)25)22-19(23)14(6)27-17-8-7-15-11(3)12(4)21(26)28-18(15)13(17)5/h7-8,10,14,16H,9H2,1-6H3,(H,22,23)(H,24,25)

InChI Key

CDKWACSMHPTBAQ-UHFFFAOYSA-N

SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2C)OC(C)C(=O)NC(CC(C)C)C(=O)O)C

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2C)OC(C)C(=O)NC(CC(C)C)C(=O)O)C

Origin of Product

United States

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